N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide
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Overview
Description
N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of a quinoxaline moiety attached to a phenyl ring, which is further connected to a benzenesulfonamide group. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide typically involves the reaction of 2-quinoxalinecarboxylic acid with 3-aminophenylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide has several scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its anticancer properties, as quinoxaline derivatives have shown promise in inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in essential biological processes, such as DNA synthesis and cell division. By binding to these enzymes, it disrupts their normal function, leading to the inhibition of microbial growth or cancer cell proliferation. The sulfonamide group enhances the compound’s ability to penetrate cell membranes and reach its intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Sulfaquinoxaline: Another quinoxaline derivative with a similar structure but different biological activity.
4-amino-N-(2-quinoxalinyl)benzenesulfonamide: A related compound with similar antimicrobial properties.
Uniqueness
N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoxaline derivatives. Its combination of a quinoxaline moiety with a benzenesulfonamide group enhances its potential as a versatile bioactive compound in various research fields .
Properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-26(25,17-9-2-1-3-10-17)23-16-8-6-7-15(13-16)20-14-21-18-11-4-5-12-19(18)22-20/h1-14,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMALCBVXJMAJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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